4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline - 109069-00-3

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Catalog Number: EVT-381598
CAS Number: 109069-00-3
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Compound Description: This compound exhibits notable hypoglycemic activity and was designed through a computer-aided method based on QSAR and molecular connectivity [].

1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole

Compound Description: This compound displayed notable hypoglycemic activity in pharmacological tests. It primarily acts by influencing the response to oral glucose overload, leading to decreased blood glucose levels [].

N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Compound Description: This compound displays potent antiproliferative activity against human cancer cell lines, causing cell cycle arrest and microtubule depolymerization [].

4-[3-(4-Methylpiperidin-1-yl)propanamido]benzenesulfonamide monohydrate

Compound Description: The crystal structure of this compound, characterized by single-crystal X-ray diffraction, reveals the formation of a three-dimensional network stabilized by N—H⋯O hydrogen bonds involving the sulfonamide group and water molecules [].

N-(4-Fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB)

Compound Description: PipISB is a highly selective and potent cannabinoid subtype-1 receptor ligand []. This compound has been radiolabeled with carbon-11 and fluorine-18 for potential use in positron emission tomography (PET) imaging studies of brain CB1 receptors.

5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-isobutyl-1-methyl-1H-pyrazolo(4,3-d)pyrimidin-7(6H)-one

Compound Description: This compound is an impurity identified during the synthesis of Sildenafil Citrate []. Its presence highlights the importance of controlling impurities during drug manufacturing processes to ensure the safety and efficacy of the final drug product.

5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

Compound Description: This series of isatin derivatives demonstrated broad-spectrum antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) []. These compounds were designed and synthesized as potential antiviral agents.

4-(1,2,4-Triazol-1-yl)- and 4-(3-nitro-1,2,4-triazol-1-yl)-1-(β-D-2,3,5-tri-O-acetylarabinofuranosyl)pyrimidin-2(1H)-ones

Compound Description: These compounds serve as valuable intermediates in synthesizing derivatives of 1-(β-D-arabinofuranosyl)cytosine (ara-C), a nucleoside analog with antineoplastic activity [].

1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)

Compound Description: PF-06651600 is a potent and selective Janus Kinase 3 (JAK3) inhibitor that demonstrates in vivo efficacy and has been evaluated in clinical studies [].

N-Substituted-N-[1-Methyl-3-(4-Methylpiperidin-1-yl)Propyl]-Arylsulfonamides

Compound Description: A combinatorial library of these compounds was synthesized and evaluated for binding affinity to the 5-HT7 receptor, which is implicated in various CNS disorders []. Some of these compounds exhibited significant antidepressant activity in mice models, highlighting the potential of 5-HT7 receptor modulation as a therapeutic target for depression.

Compound Description: This compound is a trinuclear copper(II) complex with a distorted square planar geometry around each copper ion. The crystal structure reveals the coordination of copper ions with oxygen and nitrogen atoms from the ligand [].

7‐(4‐Alkoxyimino‐3‐amino‐3‐methylpiperidin‐1‐yl)fluoroquinolone Derivatives

Compound Description: These derivatives were synthesized through a multistep process involving coupling of a piperidine derivative with quinolone or naphthyridone cores, followed by hydrolysis []. Their antibacterial activity was evaluated in vitro.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This group of compounds was synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides []. These compounds were further modified through reactions with hydrogen halides and thiocyanate ions, resulting in the addition of halogen atoms or a thiocyanate group to the quinoid ring.

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: The crystal structure of this compound shows the presence of hydrogen bonds involving the amino group of the sulfonamide moiety and the pyrazole nitrogen atom [].

3-Chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate

Compound Description: This compound has been characterized by single-crystal X-ray diffraction, revealing its crystal structure and packing arrangement [].

4,4′-Bis[3-(4-methylpiperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl

Compound Description: This compound displays a twisted conformation of the biphenyl system with a dihedral angle of 26.57 (6)° as determined by X-ray crystallography [].

4,4′-Bis[3-(2,2,6,6-tetramethylpiperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl

Compound Description: In the crystal structure of this compound, the biphenyl system adopts a planar conformation, as revealed by single-crystal X-ray diffraction analysis [].

Methyl 5(6)-(4-Methylpiperidin-1-yl)Carbonylbenzimidazole-2-carbamate

Compound Description: This compound exhibits significant anthelmintic activity against a range of helminth parasites, including Ancylostoma ceylanicum, Nippostrongylus brasiliensis, Syphacia obvelata, Hymenolepis nana, H. diminuta, and Cysticercus fasciolaris []. It effectively eliminates adult worms and developing larvae.

3-Methyl-2-(((1‐Methyl‐1H‐Benzimidazole‐2‐YL)Sulfonyl)Methyl)Quinazolin‐4(3H)‐one

Compound Description: This compound was synthesized through a green chemistry approach using PEG-600 as a solvent []. The synthesis involved a condensation reaction followed by a tandem or stepwise procedure to introduce various substituents.

(5S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-(4-methylpiperidin-1-yl)furan-2(5H)-one

Compound Description: This compound was synthesized through an asymmetric Michael addition-elimination reaction, and its structure was confirmed by X-ray crystallography [].

3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one

Compound Description: This compound was obtained through a tandem Michael addition-elimination reaction, and its crystal structure was elucidated by X-ray diffraction analysis [].

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. They demonstrated good to moderate activity against tested microorganisms [].

(Phenylsulfonyl)-3-(hexahydroazepin-1-yl)ureas

Compound Description: Two derivatives within this class, 1-(4-chlorophenylsulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea and 1-(4-methylphenylsulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea, have had their crystal structures determined by X-ray diffraction []. Both compounds exhibit similar molecular shapes but differ in their hydrogen bonding patterns.

3-Methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline Monohydrate

Compound Description: This compound is a hydrated azo dye whose crystal structure has been determined by X-ray crystallography []. The benzene and thiazole rings in the molecule are nearly coplanar, and the crystal packing is stabilized by hydrogen bonds and π-π interactions.

4-(((2-(3-(1-(3-(3-Cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate

Compound Description: The crystal structure of this complex compound has been determined by X-ray crystallography, revealing its intricate molecular architecture and packing arrangement [].

Methyl (E)-N2-((3-Methylquinolin-8-yl)sulfonyl)-Nω′-nitro-L-argininate - ethanol (1/1)

Compound Description: The crystal structure of this compound, determined using X-ray diffraction, provides insights into its molecular geometry and packing arrangement in the solid state [].

N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea Derivatives

Compound Description: This series of compounds was designed and synthesized as potential anticancer agents based on the known biological activity of diarylsulfonylureas (DSUs) []. The compounds were evaluated for their cytostatic activity against human cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cells.

N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824)

Compound Description: NTRC-824 is a nonpeptide compound exhibiting selectivity for the neurotensin receptor type 2 (NTS2) over NTS1 []. It acts similarly to neurotensin in functional assays.

2-(1H-Indol-3-yl)ethen-1-imine Derivatives

Compound Description: These derivatives were synthesized through a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide []. The reaction proceeds through a key intermediate, 2-(1H-indol-3-yl)ethen-1-imine, which can be further elaborated to generate diverse aza-heterocyclic amides.

(4-[4-[[(3R)-3-(Hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352)

Compound Description: CM-352 is a potent inhibitor of matrix metalloproteinases (MMPs) and shows potential as an antihemorrhagic agent []. It displays efficacy in reducing blood loss in preclinical models without impairing normal hemostatic function.

(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Conjugates

Compound Description: These conjugates were designed, synthesized, and evaluated for their anticancer activity []. The most potent compound exhibited significant cytotoxicity against various cancer cell lines, including BT-474 breast cancer cells, and induced apoptosis in these cells.

N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives

Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity []. The compounds were characterized using spectroscopic techniques, and their biological activity was assessed in vitro. Computational studies, including molecular docking and density functional theory (DFT) calculations, were also performed to investigate their binding interactions and electronic properties.

2-Methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: This compound was synthesized through a multistep procedure and evaluated for its antimicrobial activity [].

Fully Decorated Sulfonyl 1,2,3-Triazoles

Compound Description: These compounds were synthesized using an organocatalytic [3+2] cycloaddition reaction of β-ketosulfones and aryl sulfonyl azides []. Several of these compounds exhibited potent anticancer activity against human cancer cell lines, including MCF-7, MDA-MB-231, and A-549 cells.

2-Methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: These derivatives were synthesized and their antimicrobial activity was evaluated against various bacterial strains [].

2-Methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against different bacterial species []. Structural characterization was performed using elemental analysis and 1H NMR spectroscopy.

(Guaiazulen-1-yl)-1H-pyrroles

Compound Description: These compounds were efficiently synthesized via the Paal-Knorr reaction, involving a three-component condensation of guaiazulene, methylglyoxal, and acetylacetone, followed by a reaction with primary amines []. This method provides a facile route to construct new heteroarylazulene frameworks.

5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline

Compound Description: This compound serves as a crucial intermediate in the synthesis of Nilotinib, an antitumor agent [].

4-Methoxy-N-{(E)-(piperidin-1-yl)phenyl)methylidene}aniline

Compound Description: This compound acts as a ligand in the formation of cyclopalladated complexes. The complexes exhibited varying degrees of antimicrobial activity, with the acetate-bridged complex showing the highest potency [].

1-(2'-(Theophyllin-7-yl)Sulfonyl-4-Chlor-Phenoxyacetyl)-3-Methyl-5-Pyrazolone

Compound Description: This compound was synthesized and characterized, and its obtaining process was modeled using a planned factorial experiment []. This approach allows for optimizing reaction conditions and understanding the factors influencing the synthesis of this compound.

4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline

Compound Description: The crystal structure of this compound has been elucidated using X-ray diffraction analysis []. The structure reveals the presence of a triazole ring, aniline moiety, and propenyl group, providing insights into its molecular geometry and packing arrangement in the solid state.

Compound Description: This class of compounds, specifically 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (efipladib) and WAY-196025, act as potent and selective inhibitors of cytosolic phospholipase A2 alpha (cPLA2α) [].

Properties

CAS Number

109069-00-3

Product Name

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonylaniline

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C12H18N2O2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3

InChI Key

USLQEPOHTJUPHK-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.